

# (-)-SHIN1: A Technical Guide to a Potent Dual Inhibitor of Serine Hydroxymethyltransferase

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(-)-SHIN1**, a potent and specific small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. Its ability to disrupt one-carbon metabolism has made it a significant tool in cancer research and for studying cellular metabolism. This document details its chemical properties, mechanism of action, and effects on cellular systems, along with detailed experimental protocols for its study.

#### **Core Compound Information**

**(-)-SHIN1**, also known as RZ-2994, is a pyrazolopyran-based compound that acts as a competitive inhibitor of SHMT1 and SHMT2.[1]

Property	Value	Source
CAS Number	2146095-85-2	[2][3][4][5]
Molecular Formula	C24H24N4O2	[2][3][6][7]
Molecular Weight	400.47 g/mol	[2][4][5][6][7]

### **Mechanism of Action and Biological Effects**

#### Foundational & Exploratory





(-)-SHIN1 exerts its biological effects by inhibiting the conversion of serine to glycine, a critical step in one-carbon metabolism. This reaction, catalyzed by SHMT, is essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.[1][8] By blocking both SHMT1 and SHMT2, (-)-SHIN1 effectively depletes the cellular pool of one-carbon units, leading to:

- Inhibition of Nucleotide Synthesis: The disruption of one-carbon flux leads to a scarcity of essential building blocks for DNA and RNA, causing cell cycle arrest.[1][9]
- Induction of Oxidative Stress: The inhibition of mitochondrial SHMT2 can affect the cellular redox state, as this pathway is a source of NADPH, which is crucial for regenerating antioxidants like glutathione.[1]
- Suppression of Cancer Cell Growth: Due to their high proliferation rates and metabolic demands, many cancer cells are particularly vulnerable to the effects of SHMT inhibition. (-)-SHIN1 has been shown to inhibit the growth of various cancer cell lines.[9][10]

#### **Quantitative Data**

The inhibitory activity of **(-)-SHIN1** has been quantified against its primary targets and in various cancer cell lines.

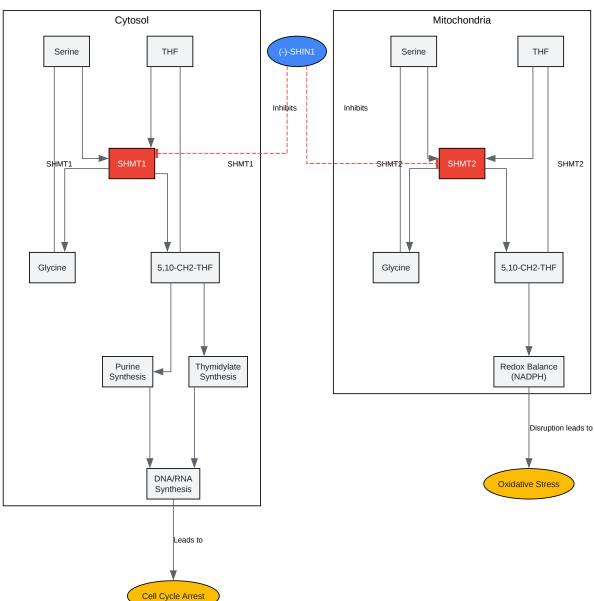


Target/Cell Line	Cancer Type	IC₅₀ (nM)	Notes	Source
Human SHMT1	-	5	Biochemical inhibitory activity.	[1][3][4][6]
Human SHMT2	-	13	Biochemical inhibitory activity.	[1][3][4][6]
HCT-116	Colorectal Carcinoma	870	The active (+) enantiomer.	[3][11]
HCT-116 (SHMT2 deletion)	Colorectal Carcinoma	< 50	Demonstrates potent inhibition of cytosolic SHMT1.	[11]
8988T	Pancreatic Cancer	< 100	These cells are highly dependent on SHMT1.	[11][12]
H1299 (FRAT1- overexpressing)	Non-small cell lung cancer	600	-	[3]

## **Signaling Pathway and Metabolic Impact**

The inhibition of SHMT1 and SHMT2 by **(-)-SHIN1** has a cascading effect on cellular metabolism, primarily by disrupting the folate and methionine cycles. This leads to a depletion of downstream metabolites crucial for proliferation.





Impact of (-)-SHIN1 on One-Carbon Metabolism

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Caption: Impact of (-)-SHIN1 on One-Carbon Metabolism.



#### **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the effects of **(-)-SHIN1**.

## **Cell Viability Assay (WST-1 Method)**

This protocol is designed to assess the effect of (-)-SHIN1 on the proliferation of cancer cells.

- Cell Seeding:
  - Culture cells in a 96-well flat-bottom microplate at a density of 5 x  $10^3$  to 1 x  $10^4$  cells per well in 100  $\mu$ L of culture medium.
  - Incubate the plate in a humidified atmosphere at 37°C and 5% CO<sub>2</sub> for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare a stock solution of (-)-SHIN1 in DMSO.
  - Create a serial dilution of (-)-SHIN1 in culture medium to achieve the desired final concentrations.
  - Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of (-)-SHIN1. Include a vehicle control (DMSO) and a no-treatment control.
  - Incubate the cells for 24, 48, or 72 hours.
- WST-1 Assay:
  - Add 10 μL of WST-1 reagent to each well.
  - Incubate the plate for 1-4 hours at 37°C and 5% CO<sub>2</sub>.
  - Gently shake the plate for 1 minute on a shaker.
  - Measure the absorbance of the samples at 450 nm using a microplate reader.



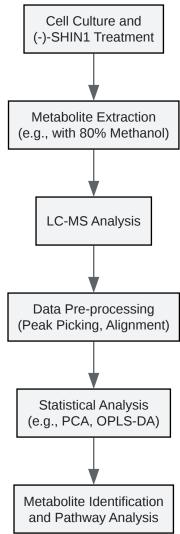
- Data Analysis:
  - Subtract the absorbance of the blank (medium only) from all readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of viability against the log of the (-)-SHIN1 concentration to determine the IC₅₀ value.

#### **Metabolomics Analysis using LC-MS**

This protocol outlines a general workflow for analyzing the metabolic changes in cells treated with **(-)-SHIN1**.



#### Metabolomics Experimental Workflow



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Caption: Metabolomics Experimental Workflow.

- Sample Preparation:
  - Culture cells to the desired confluency and treat with (-)-SHIN1 or vehicle control for a specified time.
  - Rapidly quench metabolism by washing the cells with ice-cold saline.
  - Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) and scraping the cells.



- Centrifuge the cell lysate to pellet proteins and debris.
- Collect the supernatant containing the metabolites.
- LC-MS Analysis:
  - Inject the metabolite extract into a liquid chromatography system coupled to a highresolution mass spectrometer (e.g., an Orbitrap).
  - Separate metabolites using a suitable column (e.g., HILIC for polar metabolites).
  - Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
- Data Processing and Analysis:
  - Use bioinformatics software to perform peak picking, alignment, and normalization of the raw LC-MS data.
  - Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify metabolites that are significantly altered by (-)-SHIN1 treatment.
  - Identify the altered metabolites by comparing their mass-to-charge ratio and retention time to a metabolite database.
  - Perform pathway analysis to understand the biological implications of the metabolic changes.

#### Western Blotting for SHMT1 and SHMT2 Expression

This protocol is for determining the protein levels of SHMT1 and SHMT2 in cells.

- Protein Extraction:
  - Lyse cells treated with (-)-SHIN1 or vehicle control in RIPA buffer containing protease inhibitors.
  - Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE and Protein Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against SHMT1 and SHMT2 overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Visualize the protein bands using a chemiluminescence imaging system.
  - $\circ$  Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or  $\beta$ -actin).

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